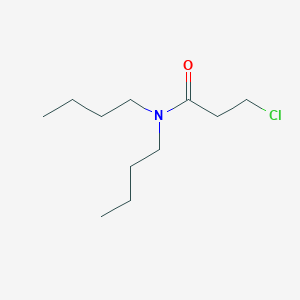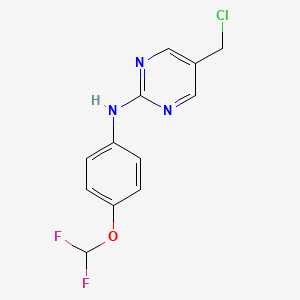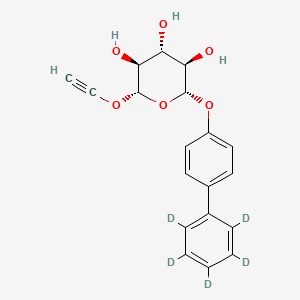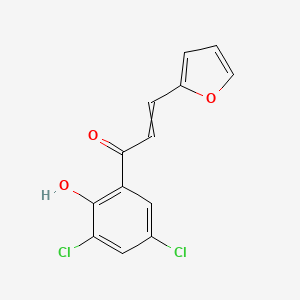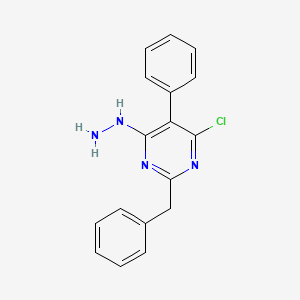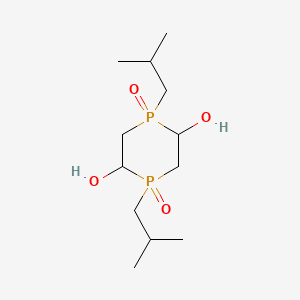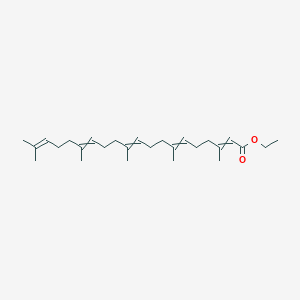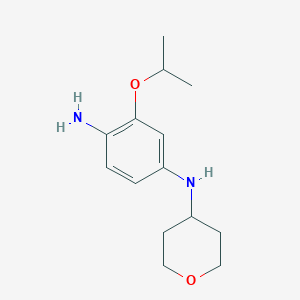
Benzyl (4-methoxybenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-methoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group and a 4-methoxybenzyl group attached to a carbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-methoxybenzyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the benzyl group using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like cerium(IV) ammonium nitrate.
Substitution: The carbamate group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Hydrogenolysis: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Oxidation: Cerium(IV) ammonium nitrate (CAN).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products Formed:
Hydrogenolysis: Benzylamine and 4-methoxybenzyl alcohol.
Oxidation: 4-Hydroxybenzyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of benzyl (4-methoxybenzyl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing it from reacting with other reagents during synthesis. The benzyl and 4-methoxybenzyl groups can be selectively removed under specific conditions, allowing for the controlled release of the protected amine .
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the methoxy group.
4-Methoxybenzyl carbamate: Similar structure but lacks the benzyl group.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Uniqueness: Benzyl (4-methoxybenzyl)carbamate is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which provide additional stability and selective deprotection options compared to other carbamates. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
benzyl N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
Clave InChI |
BESNMQYSMQSNTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
